molecular formula C15H17N3O B7556509 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7556509
M. Wt: 255.31 g/mol
InChI Key: BLXZJEZZXHJLGV-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. ROS have been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits NADPH oxidase activity by binding to the enzyme's flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons from NADPH to FAD, which is required for ROS production. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce ROS production in a variety of cell types. This has led to the identification of several downstream effects of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide treatment. For example, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the proliferation of cancer cells, reduce inflammation in cardiovascular disease, and protect neurons from oxidative stress in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its specificity for NADPH oxidase. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide does not inhibit other enzymes that produce ROS, such as xanthine oxidase or mitochondrial electron transport chain. However, one limitation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low potency. Higher concentrations of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide are required to achieve complete inhibition of NADPH oxidase activity.

Future Directions

There are several future directions for research involving N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of more potent inhibitors of NADPH oxidase. Another direction is the investigation of the downstream effects of NADPH oxidase inhibition in different disease models. Finally, the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other drugs or therapies may be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves several steps. The first step is the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,3-dihydro-1H-indene-5-carboxamide to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research as a tool to study the role of NADPH oxidase in various diseases. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been used to study the role of NADPH oxidase in cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-14(10(2)18-17-9)16-15(19)13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXZJEZZXHJLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide

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